Home > Products > Screening Compounds P46148 > N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide - 1211765-98-8

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Catalog Number: EVT-3124436
CAS Number: 1211765-98-8
Molecular Formula: C20H16FN3O3S
Molecular Weight: 397.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-[18F]fluorobenzyl)-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([18F]5)

Compound Description: [18F]5 is a novel radiotracer developed for positron emission tomography (PET) imaging of translocator protein (18 kDa) (TSPO) in ischemic brains. [] It demonstrates high in vitro binding affinity for TSPO (Ki = 0.70 nM) and moderate lipophilicity (log D = 2.9). [] It exhibits improved in vivo stability compared to its [18F]fluoroethyl tracer precursor, [18F]7, with no radiolabeled metabolites detected in mouse brains at 60 minutes post-injection. [] PET studies in ischemic rat brains revealed a high binding potential (BPND = 3.42) and a significant uptake ratio (4.49) between the affected and unaffected brain hemispheres. []

Relevance: While not sharing the thiazole or benzoxazolone moieties, [18F]5 is structurally related to N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide through the presence of a fluorobenzene ring and an acetamide group linked to a central nitrogen atom. [] The research highlighting [18F]5 focuses on modifying radiotracers to enhance in vivo stability by replacing [18F]fluoroethyl groups with [18F]fluorobenzene rings. [] This strategy could potentially be applied to the target compound to improve its pharmacokinetic properties.

2-(5-(4-[18F]fluorophenyl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide ([18F]6)

Compound Description: [18F]6 is another novel radiotracer developed for PET imaging of TSPO in ischemic brain. [] It displays a high in vitro binding affinity for TSPO (Ki = 5.9 nM) and moderate lipophilicity (log D = 3.4). [] Like [18F]5, [18F]6 demonstrates improved in vivo stability compared to its [18F]fluoroethyl tracer precursor, [18F]8. []

Relevance: [18F]6 exhibits significant structural similarity to N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. Both compounds contain a fluorobenzene ring directly attached to a benzoxazolone moiety. [] This shared structural feature suggests potential similarities in their binding interactions with biological targets.

N-(4,7-dioxo-2- phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (5)

Compound Description: Compound 5 is a synthesized coumarin derivative that exhibits antioxidant activity as demonstrated by DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. []

Relevance: Although belonging to a different chemical class than N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, compound 5 shares the presence of an acetamide group. [] The research on compound 5 focuses on exploring the antioxidant properties of coumarin derivatives, which might offer insights into potential biological activities of the target compound containing a structurally similar acetamide moiety.

N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (6)

Compound Description: Compound 6 is another synthesized coumarin derivative that shows antioxidant activity assessed using the same radical scavenging assays as compound 5. []

Relevance: Like compound 5, compound 6 exhibits structural similarity to N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide through the incorporation of an acetamide group. [] Its inclusion in the study alongside compound 5 emphasizes the contribution of specific structural features, such as the acetamide moiety, to the antioxidant activity observed in coumarin derivatives.

N-(4-(substituted)-1,3-thiazol-2-yl)-2-(substituted)acetamide (107a-m)

Compound Description: This series of novel thiazole derivatives exhibits antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia as determined by the disc diffusion method. [] They also display antifungal activity against Pencillium marneffei, Trichophyton mentagrophytes, Aspergillus flavus, and Aspergillus fumigatus assessed using the serial plate dilution method. []

Relevance: The 107a-m series shares the core structural feature of a thiazole ring linked to an acetamide group with N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. [] The extensive structure-activity relationship (SAR) study conducted on this series, exploring various substitutions on both the thiazole and acetamide moieties, can provide valuable insights for modifying the target compound to potentially enhance its antimicrobial activity.

Methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate (107n-p)

Compound Description: This series of thiazole derivatives was synthesized and characterized alongside the 107a-m series. [] These compounds also exhibit both antibacterial and antifungal activities against the same bacterial and fungal strains mentioned previously. []

Relevance: The 107n-p series, like the 107a-m series, features a thiazole ring connected to an acetamide group, a key structural element also present in N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. [] These series showcase the impact of substituent variations on the thiazole ring and acetamide moiety on antimicrobial activity, potentially guiding modifications to the target compound for enhanced potency.

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})-1-piperazinyl)-N-(4-methylphenyl)acetamide (7)

Compound Description: Compound 7 emerged as a potent anti-HIV-1 compound identified through a virtual screen targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] It directly interacts with HIV-1 MA, competing with PI(4,5)P2 for binding and thereby diminishing the production of new virus. [] Compound 7 exhibits broadly neutralizing anti-HIV activity against Group M isolates with IC50 values ranging from 7.5 to 15.6 μM. []

Relevance: Although lacking the thiazole or benzoxazolone moieties, compound 7 shares structural similarity with N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide by incorporating a fluorobenzene ring linked to an acetamide group. [] The identification of compound 7 as an inhibitor of HIV-1 MA highlights the potential for exploring antiviral activity in the target compound, given the shared structural features and the importance of fluorobenzene rings and acetamide groups in mediating biological activity.

N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide

Compound Description: This compound is a MEK inhibitor studied in combination with other anticancer agents, such as an anti-PD-L1 antibody and a B-Raf inhibitor. [, , ] The combination therapies are investigated for the treatment of cancer, demonstrating enhanced efficacy compared to monotherapy. [, , ]

Relevance: This MEK inhibitor features an acetamide group connected to a phenyl ring, a structural motif also present in N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. [, , ] The research on this compound underscores the importance of this structural element in achieving biological activity, specifically as part of a MEK inhibitor, suggesting the potential for exploring similar activities in the target compound.

N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzene sulfonamide

Compound Description: This compound is a B-Raf inhibitor investigated as part of combination therapies for cancer treatment. [, , , ] Similar to the MEK inhibitor mentioned previously, it is studied alongside an anti-PD-L1 antibody and potentially other anticancer agents. [, , , ] These combinations demonstrate improved efficacy in combating cancer compared to single-agent treatments. [, , , ] Metabolic studies on this B-Raf inhibitor revealed that the major route of elimination involves oxidative metabolism and biliary excretion. []

Relevance: This B-Raf inhibitor shares the structural feature of a fluorobenzene ring directly linked to a thiazole ring with N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. [, , , ] This common motif highlights the potential for exploring B-Raf inhibitory activity in the target compound. Furthermore, the detailed metabolic studies on this B-Raf inhibitor provide valuable information for understanding the potential metabolic pathways of the target compound, which also contains a fluorobenzene-thiazole structure.

(R)-N-(4-(6-(4-(1-(4-fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p)

Compound Description: Compound 16p is a potent TRPV1 antagonist (rTRPV1(CAP) IC50 = 3.7 nM) with excellent aqueous solubility and a reduced half-life compared to its predecessor, AMG 517 (compound 1). [] It effectively blocks TRPV1-mediated physiological responses in vivo (ED50 = 1.9 mg/kg, p.o., in the capsaicin-induced flinch model in rats) and reduces thermal hyperalgesia induced by complete Freund's adjuvant in rats (MED = 1 mg/kg, p.o.). [] Based on its favorable profile, compound 16p was selected as a second-generation candidate for clinical trials as a potential treatment for chronic pain. []

Relevance: While lacking the benzoxazolone moiety, compound 16p shares a fluorobenzene ring directly connected to an acetamide group with N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. [] This structural similarity, combined with its potent TRPV1 antagonism and favorable pharmacokinetic properties, suggests potential for exploring TRPV1-related activities in the target compound.

Overview

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that features a thiazole ring, an oxo-benzoxazole moiety, and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The systematic classification of this compound falls under heterocyclic compounds, specifically those containing thiazole and benzoxazole rings.

Synthesis Analysis

Methods

The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide typically involves several key steps:

  1. Formation of the Thiazole Ring: The initial step often involves the reaction of 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate, yielding a thiazole derivative.
  2. Ethylation: The thiazole derivative is then subjected to ethylation using ethyl bromide and a strong base like sodium hydride to introduce the ethyl substituent.
  3. Coupling with Benzoxazole: The final step involves the coupling of the thiazole derivative with a benzoxazole precursor, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide product.

Technical Details

The synthetic routes may vary based on the specific substituents and desired yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and yield optimization.

Molecular Structure Analysis

Structure

The molecular structure of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can be represented as follows:

  • Molecular Formula: C18H18FN3O2S
  • Molecular Weight: Approximately 341.42 g/mol
  • InChI Key: A unique identifier that provides information about the molecular structure.

Data

The compound features:

  • A thiazole ring which contributes to its heterocyclic characteristics.
  • An oxo-benzoxazole moiety that enhances its potential biological activity.
  • An acetamide functional group that plays a crucial role in its reactivity and solubility.
Chemical Reactions Analysis

Reactions

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
  3. Substitution Reactions: The compound may also participate in nucleophilic substitution reactions at the thiazole or benzoxazole rings.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Potassium permanganate under acidic conditions.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Mechanism of Action

The mechanism of action for N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets within cells.

  1. Enzyme Inhibition: The compound is known to inhibit certain enzymes that are crucial for cellular processes, particularly in microorganisms and cancer cells.
  2. Binding Affinity: The thiazole and benzoxazole rings enhance binding affinity to active sites on these enzymes, leading to their inhibition and subsequent disruption of metabolic pathways.
Physical and Chemical Properties Analysis

Physical Properties

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is characterized by:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in common organic solvents; solubility may vary based on pH and solvent polarity.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards nucleophiles due to the presence of electrophilic centers within the thiazole and benzoxazole moieties.
Applications

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial agent against various pathogens.
  2. Anticancer Research: Explored for its ability to inhibit cancer cell growth through enzyme inhibition pathways.
  3. Material Science: Used as a building block for synthesizing new materials with specific electronic or optical properties.

This compound represents a promising avenue for further research in both medicinal chemistry and materials science, highlighting its diverse applications and potential benefits in various fields.

Properties

CAS Number

1211765-98-8

Product Name

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

Molecular Formula

C20H16FN3O3S

Molecular Weight

397.42

InChI

InChI=1S/C20H16FN3O3S/c21-14-7-5-13(6-8-14)19-23-15(12-28-19)9-10-22-18(25)11-24-16-3-1-2-4-17(16)27-20(24)26/h1-8,12H,9-11H2,(H,22,25)

InChI Key

ZTBNOMGSUQLRTA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.